molecular formula C20H41NO9 B14356773 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL CAS No. 92759-77-8

23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL

Cat. No.: B14356773
CAS No.: 92759-77-8
M. Wt: 439.5 g/mol
InChI Key: PIPMYYJFBSBRTH-UHFFFAOYSA-N
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Description

23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is a complex organic compound characterized by the presence of a morpholine ring and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL typically involves multi-step organic reactions. One common method involves the reaction of morpholine with a suitable precursor containing multiple ether linkages. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-enhanced synthesis and heterogeneous catalysis have been explored to improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the morpholine ring .

Scientific Research Applications

23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is unique due to its extended ether linkages and the presence of a morpholine ring. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

CAS No.

92759-77-8

Molecular Formula

C20H41NO9

Molecular Weight

439.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-morpholin-4-ylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C20H41NO9/c22-4-8-25-10-12-27-14-16-29-18-20-30-19-17-28-15-13-26-11-9-24-7-3-21-1-5-23-6-2-21/h22H,1-20H2

InChI Key

PIPMYYJFBSBRTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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